beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)
Description
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI): is a chemical compound that belongs to the class of organic compounds known as glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a glucopyranoside moiety linked to a methoxyphenyl and thienyl group. It is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C18H22O7S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3 |
InChI Key |
BUXGTLNOWLNUKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl typically involves the glycosylation of a suitable acceptor with a glycosyl donor. One common method is the use of 1-O-acetyl sugars as glycosyl donors, which react with the acceptor in the presence of a promoter such as boron trifluoride etherate. This reaction typically yields the desired glycoside in high yields (79-90%) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxyphenyl and thienyl groups can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Beta-D-Glucopyranoside derivatives are characterized by their glycosidic linkages, which influence their solubility and bioactivity. The specific structure of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI) includes a methoxyphenyl group and a thienyl moiety, which contribute to its unique properties.
Antimicrobial Activity
Research indicates that beta-D-Glucopyranoside derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain glucopyranosides can inhibit the growth of pathogenic bacteria. The presence of the thienyl group may enhance this activity by interacting with bacterial cell membranes or metabolic pathways.
Case Study:
A study investigated the synthesis of various beta-D-glucopyranoside derivatives and their antimicrobial activities against human pathogens. The results showed that some derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Anti-inflammatory Effects
Beta-D-Glucopyranoside compounds have been evaluated for their anti-inflammatory properties. The anti-inflammatory activity is often assessed using in vivo models where inflammation is induced, and the effects of the compound are measured.
Case Study:
In a study involving animal models, beta-D-glucopyranoside derivatives were shown to reduce inflammation markers significantly compared to control groups. This suggests potential applications in treating inflammatory diseases .
Plant Growth Promotion
Beta-D-Glucopyranosides are also being explored for their role in promoting plant growth and health. These compounds can act as signaling molecules that enhance plant resistance to pathogens.
Case Study:
Research has indicated that certain glucopyranosides can induce systemic resistance in plants against fungal infections. This application could lead to more sustainable agricultural practices by reducing the need for chemical fungicides .
Glycosidase Inhibition
The inhibition of glycosidases is another area where beta-D-glucopyranoside derivatives are being studied. These enzymes play critical roles in carbohydrate metabolism and are targets for drug development in conditions such as diabetes.
Case Study:
A series of experiments demonstrated that certain beta-D-glucopyranoside derivatives effectively inhibited glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition could be beneficial for developing treatments for type 2 diabetes .
Summary of Findings
The applications of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI) span multiple scientific domains:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits antimicrobial and anti-inflammatory activities; potential therapeutic applications |
| Agricultural Science | Promotes plant growth and resistance to pathogens; potential for sustainable agriculture |
| Biochemistry | Inhibits glycosidases; implications for diabetes treatment |
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl involves its interaction with specific molecular targets. The glucopyranoside moiety can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and thienyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl beta-D-glucopyranoside: Similar structure but lacks the thienyl group.
Methyl beta-D-glucopyranoside: A simpler glycoside with a methyl group instead of methoxyphenyl and thienyl groups.
Uniqueness
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific chemical properties and biological activities
Biological Activity
β-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI), also known as Atigliflozin, is a compound with significant biological activity, particularly in the context of diabetes treatment and potential anticancer properties. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Name : β-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)
- CAS Number : 647834-15-9
- Molecular Formula : C18H22O7S
- Molar Mass : 382.43 g/mol
| Property | Value |
|---|---|
| Chemical Name | β-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI) |
| CAS Number | 647834-15-9 |
| Molecular Formula | C18H22O7S |
| Molar Mass | 382.43 g/mol |
Antidiabetic Properties
β-D-Glucopyranoside derivatives have been studied for their ability to inhibit renal glucose absorption, which is crucial for managing blood glucose levels in diabetic patients. The compound functions as a sodium-glucose co-transporter inhibitor, effectively reducing glucose reabsorption in the kidneys and enhancing glucose excretion .
Anticancer Potential
Recent studies have suggested that β-D-Glucopyranoside may exhibit anticancer properties. Research indicates that compounds with similar structures can modulate cell signaling pathways involved in cancer progression. For instance, derivatives of glucopyranosides have shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Inhibition of Glycolysis : Similar to other glucose analogs, β-D-Glucopyranoside may interfere with glycolytic pathways in cancer cells, limiting their energy supply and growth potential.
- Modulation of Cell Signaling : The compound may influence key signaling pathways involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .
- Antioxidant Activity : Some studies suggest that glucopyranosides possess antioxidant properties that could protect against oxidative stress in cells, further contributing to their anticancer effects .
Study on Antidiabetic Effects
A study published in PubMed evaluated the effects of β-D-Glucopyranoside on glucose metabolism in diabetic models. The results demonstrated a significant reduction in blood glucose levels post-treatment, showcasing its potential as an effective antidiabetic agent .
Study on Anticancer Activity
In vitro studies have shown that β-D-Glucopyranoside can inhibit the proliferation of breast cancer cells. The mechanism was linked to the induction of apoptosis through the modulation of specific protein kinases and transcription factors associated with cell survival and death .
Q & A
Q. Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm glycosidic bond formation (e.g., anomeric proton at δ 4.8–5.5 ppm for β-configuration) and aglycone substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., C-O-C glycosidic bonds at ~1,100 cm⁻¹) .
Advanced Question: How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography) for β-D-glucopyranoside derivatives?
Methodological Answer :
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this:
Perform dynamic NMR studies to assess rotational barriers of the glycosidic bond.
Use computational modeling (DFT or MD simulations) to compare energy-minimized structures with experimental data.
Validate via 2D NOESY/ROESY to identify through-space correlations in solution .
Basic Question: What are the key applications of β-D-glucopyranoside derivatives in biochemical assays?
Methodological Answer :
These compounds serve as substrates or inhibitors in enzymatic studies. For example:
- Glycosidase Activity Assays : Derivatives like 4-nitrophenyl-β-D-glucopyranoside () are chromogenic substrates for quantifying enzyme kinetics.
- Drug Delivery : Functionalized glucopyranosides enhance solubility of hydrophobic drugs via glycosylation .
Advanced Question: How does the stability of 2-[(4-Methoxyphenyl)Methyl]-3-thienyl-β-D-glucopyranoside vary under different pH and temperature conditions?
Methodological Answer :
Stability studies require:
- pH Profiling : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. β-D-glucopyranosides are typically stable at neutral pH but hydrolyze under acidic/basic conditions.
- Thermal Analysis : TGA/DSC identifies decomposition points (e.g., >150°C for acetyl-protected derivatives).
- Light Sensitivity : UV-vis spectroscopy assesses photodegradation, particularly for thienyl-containing derivatives .
Basic Question: What safety protocols are recommended for handling β-D-glucopyranoside derivatives?
Q. Methodological Answer :
- Personal Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust inhalation.
- Storage : Store at 0–10°C in inert gas-purged DMSO or anhydrous solvents to prevent hydrolysis .
Advanced Question: How can researchers address low enzymatic hydrolysis rates of 2-[(4-Methoxyphenyl)Methyl]-3-thienyl-β-D-glucopyranoside in in vitro assays?
Q. Methodological Answer :
- Enzyme Engineering : Use directed evolution to optimize glycosidase active sites for bulkier aglycones.
- Cofactor Screening : Add metal ions (e.g., Ca²⁺) or surfactants (e.g., Triton X-100) to enhance enzyme-substrate interactions.
- Kinetic Analysis : Employ stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding affinities and transition states .
Basic Question: What are the solubility properties of β-D-glucopyranoside derivatives in common solvents?
Methodological Answer :
These compounds are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in methanol or ethanol. Aqueous solubility depends on aglycone hydrophobicity; derivatives with methoxyphenyl groups may require sonication or co-solvents (e.g., 10% PEG-400) .
Advanced Question: How can isotopic labeling (e.g., ¹³C-glucose) aid in tracking metabolic incorporation of β-D-glucopyranoside derivatives in cell models?
Q. Methodological Answer :
- Isotope Tracing : Synthesize ¹³C-labeled glucopyranosides to monitor metabolic flux via LC-MS or NMR.
- Pulse-Chase Experiments : Quantify incorporation into glycoconjugates (e.g., glycoproteins) using autoradiography or fluorescence tagging.
- Pathway Analysis : Combine with siRNA knockdowns to identify glycosylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
